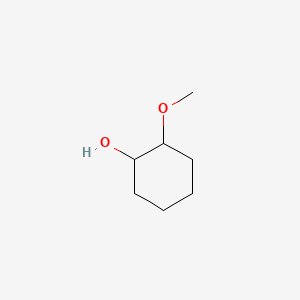![molecular formula C8H16ClNO2 B6278908 rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride CAS No. 2307754-48-7](/img/no-structure.png)
rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, otherwise known as rac-Me-PPA HCl, is a chiral compound that is widely used in organic synthesis, pharmaceuticals, and other applications. Rac-Me-PPA HCl is a methylated derivative of pyrrolidin-3-yl acetate and is an important building block for the synthesis of various organic compounds. It is also used as a chiral auxiliary for asymmetric synthesis and as an intermediate in the synthesis of pharmaceuticals. Rac-Me-PPA HCl is an optically active compound that can be used to produce enantiomerically pure compounds.
Mécanisme D'action
Rac-Me-PPA HCl acts as a chiral auxiliary in asymmetric synthesis. It is used in the synthesis of enantiomerically pure compounds. The compound acts as a template for the formation of a new chiral center and can be used to control the stereochemistry of the product. The compound can also be used to control the regiochemistry of the reaction.
Biochemical and Physiological Effects
Rac-Me-PPA HCl is not known to have any biochemical or physiological effects. It is not known to be toxic or to interact with other compounds in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-Me-PPA HCl has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also a relatively inexpensive compound that is widely available. However, the compound is not soluble in many solvents, which can limit its use in some experiments.
Orientations Futures
The use of rac-Me-PPA HCl in asymmetric synthesis and drug metabolism studies is an area of active research. The compound could be used in the synthesis of new pharmaceuticals and in the development of new methods of asymmetric synthesis. It could also be used in the study of enzyme kinetics and in the synthesis of peptides. Additionally, rac-Me-PPA HCl could be used in the study of chiral recognition and in the development of new chiral auxiliaries.
Méthodes De Synthèse
Rac-Me-PPA HCl can be synthesized from the reaction of rac-methyl pyrrolidin-3-yl acetate with hydrochloric acid in an aqueous solution. The reaction is carried out at room temperature and requires stirring. The reaction produces rac-Me-PPA HCl and water as the byproducts. The reaction can be monitored using thin-layer chromatography (TLC) to ensure that the reaction is complete.
Applications De Recherche Scientifique
Rac-Me-PPA HCl has been used in a variety of scientific research studies. It has been used as a chiral auxiliary in asymmetric synthesis and as a building block in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals and in the study of enzyme kinetics. Rac-Me-PPA HCl has been used in the study of drug metabolism and in the synthesis of peptides.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride involves the reaction of (R)-4-methylpyrrolidin-3-amine with methyl chloroacetate followed by hydrolysis and salt formation.", "Starting Materials": [ "(R)-4-methylpyrrolidin-3-amine", "Methyl chloroacetate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: React (R)-4-methylpyrrolidin-3-amine with methyl chloroacetate in the presence of a base such as sodium hydroxide to form rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate.", "Step 2: Hydrolyze rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate using hydrochloric acid to obtain rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid.", "Step 3: Salt formation by reacting rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid with hydrochloric acid to obtain rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride." ] } | |
Numéro CAS |
2307754-48-7 |
Nom du produit |
rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride |
Formule moléculaire |
C8H16ClNO2 |
Poids moléculaire |
193.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



